molecular formula C22H19N5O2 B13884747 N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine

N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B13884747
M. Wt: 385.4 g/mol
InChI Key: YVIQHDMCBLUPEG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of a dimethoxyphenyl group, an indole moiety, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a condensation reaction between a suitable pyrazine derivative and an aldehyde or ketone.

    Introduction of the indole moiety: This step involves the coupling of the imidazo[1,2-a]pyrazine core with an indole derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Attachment of the dimethoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyrazine core or the attached phenyl and indole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the imidazo[1,2-a]pyrazine core can modulate enzyme activity and signal transduction pathways. These interactions can lead to a range of biological effects, including modulation of cellular processes and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups.

    Indole derivatives: Compounds with an indole moiety that exhibit similar biological activities.

    Dimethoxyphenyl derivatives: Compounds with a dimethoxyphenyl group that contribute to similar chemical properties.

Uniqueness

N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the indole and imidazo[1,2-a]pyrazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C22H19N5O2/c1-28-19-6-4-16(12-20(19)29-2)25-21-22-24-9-10-27(22)13-18(26-21)14-3-5-17-15(11-14)7-8-23-17/h3-13,23H,1-2H3,(H,25,26)

InChI Key

YVIQHDMCBLUPEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CN3C2=NC=C3)C4=CC5=C(C=C4)NC=C5)OC

Origin of Product

United States

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